While the compound can be found listed in chemical databases like PubChem [], and suppliers like Ambeed [], there is no documented research readily available on its specific uses.
Given the structural similarities to other heterocyclic compounds with established research applications, 3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one could be explored in various areas of scientific research, including:
3-Chloro-5H-cyclopenta[c]pyridin-7(6H)-one is a heterocyclic compound characterized by a fused cyclopentane and pyridine structure. Its molecular formula is C8H6ClNO, with a molecular weight of 167.59 g/mol. The compound features a chloro substituent at the 3-position and a carbonyl group at the 7-position, contributing to its unique chemical properties. The structure can be represented by the following SMILES notation: O=C1CCC2=CC(Cl)=CN=C21 .
These reactions enable the synthesis of various functionalized derivatives, expanding the compound's utility in research and industrial applications.
The synthesis of 3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one typically involves multicomponent reactions. A common synthetic route includes:
In industrial settings, continuous flow reactors may be employed to optimize yields and purity.
3-Chloro-5H-cyclopenta[c]pyridin-7(6H)-one has potential applications in various fields:
Despite limited documented uses, its unique properties suggest opportunities for exploration in scientific research .
Several compounds share structural similarities with 3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one. Notable examples include:
Compound Name | Similarity Index | Unique Features |
---|---|---|
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | 0.94 | Contains different substituents affecting reactivity |
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | 0.83 | Lacks chloro substituent; different biological activity |
2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin | 0.79 | Methyl group alters hydrophobicity and reactivity |
5H-Cyclopenta[c]pyridin-7(6H)-one | 0.71 | No chloro substituent; simpler structure |
The uniqueness of 3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one lies in its specific combination of functional groups that impart distinct chemical and biological properties compared to these similar compounds .